molecular formula C10H4ClF2NO B1592350 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde CAS No. 209909-13-7

2-Chloro-6,7-difluoroquinoline-3-carbaldehyde

Cat. No. B1592350
M. Wt: 227.59 g/mol
InChI Key: KHMGMVNRBZRJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6,7-difluoroquinoline-3-carbaldehyde, also referred to as 2-CDFQ-3-CHO, is an organic compound belonging to the quinoline family. It is a colorless, crystalline solid that is soluble in most organic solvents. 2-CDFQ-3-CHO has a wide range of applications in the chemical, biological, and pharmaceutical industries. It is used in the synthesis of various organic compounds, such as amino acids, peptides, and amines, as well as for the preparation of pharmaceuticals and biochemicals. It is also used as a reagent for the synthesis of various polymers and polysaccharides.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Heterocyclic Systems : 2-Chloroquinoline-3-carbaldehyde compounds have been utilized in the synthesis of novel heterocyclic systems. These compounds serve as key intermediates in constructing fused or binary heterocyclic systems with potential biological activities (Hamama et al., 2018).

Biological Evaluations

  • Antibacterial and Antioxidant Activities : Novel quinoline derivatives synthesized from 2-Chloroquinoline-3-carbaldehyde have demonstrated significant antibacterial activity against various bacterial strains and moderate antioxidant activity. This suggests their potential as leads for developing new antimicrobial agents (Zeleke et al., 2020).
  • DNA Binding Studies : Studies have also explored the DNA binding properties of heterocyclic substituted quinoline Schiff bases, revealing their antimicrobial potential and providing a basis for further optimization as therapeutic agents (Lamani et al., 2008).

Green Chemistry Perspectives

  • A review emphasizes green synthetic methods for 2-chloroquinoline-3-carbaldehydes, advocating for environmentally friendly approaches in chemical synthesis. This highlights the versatility of these compounds in sustainable chemistry applications (Patel et al., 2020).

properties

IUPAC Name

2-chloro-6,7-difluoroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF2NO/c11-10-6(4-15)1-5-2-7(12)8(13)3-9(5)14-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMGMVNRBZRJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=NC(=C1C=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619543
Record name 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6,7-difluoroquinoline-3-carbaldehyde

CAS RN

209909-13-7
Record name 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphoryl chloride (147.1 mL) is carefully added to DMF (32.5 mL) at 0-15° C. to prepare a solution of vilsmeier reagent in phosphoryl chloride, and the mixture is warmed to 30° C. to give clear pale yellow mixture. 3,4-difluoroacetanilide (30 g, 0.12 mol) is added to the mixture, and the resulting mixture is stirred at 80° C. for 30 min, 90° C. for 30 min, 100° C. for 18 hours, and finally 120° C. for 2 hours. The mixture is cooled to room temperature, poured onto ice-water (1500 mL) and extracted with CH2Cl2 7 times (total 3000 mL). The combined organic layer is dried over magnesium sulfate, filtered and concentrated. The brown crystal is collected and washed with CH2Cl2 to give 2-chloro-6,7-difluoroquinoline-3-carbaldehyde as a pale yellow powder.
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32.5 mL
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147.1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6,7-difluoroquinoline-3-carbaldehyde
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2-Chloro-6,7-difluoroquinoline-3-carbaldehyde
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2-Chloro-6,7-difluoroquinoline-3-carbaldehyde
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2-Chloro-6,7-difluoroquinoline-3-carbaldehyde
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2-Chloro-6,7-difluoroquinoline-3-carbaldehyde
Reactant of Route 6
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